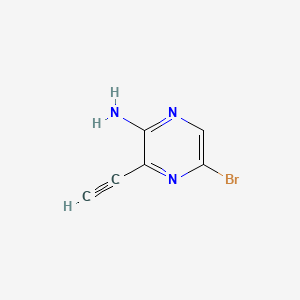

5-Bromo-3-ethynylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethynylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNRFVADJWPLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671903 | |

| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209289-08-6 | |

| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-ethynylpyrazin-2-amine: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-3-ethynylpyrazin-2-amine, a key intermediate in the synthesis of various biologically active molecules.[1] Due to its unique structure, featuring a pyrazine ring substituted with bromine, an ethynyl group, and an amine, this compound serves as a valuable building block in pharmaceutical and agrochemical research, particularly in the development of anti-cancer agents.[1]

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models and should be interpreted as such.

Table 1: General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃ | [2][3] |

| Molecular Weight | 198.02 g/mol | [2][3] |

| Appearance | Light brown to yellow crystalline powder | [2] |

| CAS Number | 1209289-08-6 | [1][2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

| Exact Mass | 196.95886 Da | [3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and consistency.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences a compound's absorption, distribution, and overall bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the compound from the saturated solution.

-

Concentration Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Relevance

While specific signaling pathway involvement for this compound is not documented, its utility as a synthetic intermediate is noteworthy. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of versatile functional groups—the bromine atom and the ethynyl group—allows for further chemical modifications through cross-coupling reactions. This makes the compound a valuable starting material for creating libraries of novel molecules with potential therapeutic applications, particularly in the discovery of kinase inhibitors and other anti-cancer agents.[1] The physicochemical properties outlined in this guide are fundamental to its handling, reactivity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.

References

An In-depth Technical Guide on the Synthesis and Spectral Analysis of 5-Bromo-3-ethynylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectral data analysis of 5-Bromo-3-ethynylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of pyrazine derivatives in the development of kinase inhibitors, this document serves as a valuable resource for professionals in drug discovery and development.

Introduction

Pyrazine-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, including anticancer and antimicrobial properties. Their ability to act as scaffolds for kinase inhibitors has made them a focal point in the development of targeted cancer therapies. This compound, with its reactive ethynyl group and sites for further chemical modification, represents a key intermediate for the synthesis of novel bioactive molecules. This guide details the synthetic route to this compound and an analysis of its spectral characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from 3,5-dibromopyrazin-2-amine. The first step involves a Sonogashira coupling to introduce the ethynyl moiety, protected with a trimethylsilyl (TMS) group. The second step is the deprotection of the TMS group to yield the terminal alkyne.

Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor)

The synthesis of the TMS-protected precursor involves the coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene.

Experimental Protocol:

To a solution of 3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol) in anhydrous tetrahydrofuran (THF) (24 mL), triethylamine (3.3 mL, 24 mmol), cuprous iodide (151 mg, 0.79 mmol), and bis(triphenylphosphine)palladium(II) dichloride (catalytic amount) are sequentially added. The reaction mixture is cooled to -5 °C under a nitrogen atmosphere. Trimethylsilylacetylene (1.07 mL, 7.50 mmol) is then added dropwise. After the addition, the reaction is slowly warmed to 0 °C and stirred for 1.5 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1, v/v) to yield 3-((trimethylsilyl)ethynyl)-5-bromopyrazin-2-amine.[1][2]

Step 2: Deprotection to this compound

The final step is the removal of the trimethylsilyl protecting group to yield the target compound. A common and effective method for this transformation is the use of a mild base in a protic solvent.

Experimental Protocol:

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in methanol, a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the residue is diluted with a suitable organic solvent (e.g., ether), washed with water and brine, and dried over a drying agent (e.g., MgSO₄). After filtration and solvent evaporation, the crude product can be purified by flash chromatography if necessary.

Spectral Data Analysis

5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor)

The spectral data for the TMS-protected precursor has been reported.

| Spectral Data Type | Observed Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (s, 1H), 5.14 (s, 2H), 0.30 (s, 9H)[1][2] |

| Mass Spectrum (ESI, m/z) | 272.00 [M+H]⁺[1][2] |

Analysis of Precursor Spectral Data:

-

¹H NMR: The singlet at 8.04 ppm corresponds to the proton on the pyrazine ring. The broad singlet at 5.14 ppm is characteristic of the two protons of the primary amine (-NH₂). The sharp singlet at 0.30 ppm integrating to nine protons is indicative of the trimethylsilyl (TMS) group.

-

Mass Spectrometry: The observed mass-to-charge ratio of 272.00 for the protonated molecule [M+H]⁺ is consistent with the molecular formula of the TMS-protected compound, C₉H₁₂BrN₃Si.

This compound (Target Compound)

Note: Experimentally obtained spectral data for this compound were not available in the searched literature. The following is a predicted analysis based on the structure and known spectroscopic trends.

| Spectral Data Type | Predicted Values |

| ¹H NMR | Pyrazine-H: ~8.1 ppm (s, 1H), Amine-H: ~5.2 ppm (br s, 2H), Acetylenic-H: ~3.5 ppm (s, 1H) |

| ¹³C NMR | Pyrazine carbons: ~155, 145, 130, 120 ppm, Alkyne carbons: ~85, 80 ppm |

| IR (cm⁻¹) | N-H stretch: 3400-3200 (two bands), C≡C-H stretch: ~3300, C≡C stretch: ~2100 |

| Mass Spectrum (m/z) | Expected [M]⁺ at ~198/200 (due to Br isotopes) |

Predicted Spectral Analysis:

-

¹H NMR: The pyrazine proton and the amine protons are expected to have similar chemical shifts to the precursor. The key difference will be the appearance of a singlet for the acetylenic proton, predicted to be around 3.5 ppm. The disappearance of the singlet at 0.30 ppm will confirm the removal of the TMS group.

-

¹³C NMR: The spectrum is expected to show four signals for the pyrazine ring carbons and two signals for the alkyne carbons.

-

IR Spectroscopy: The spectrum should display two characteristic N-H stretching bands for the primary amine between 3400-3200 cm⁻¹. A sharp peak around 3300 cm⁻¹ for the acetylenic C-H stretch and a weaker band around 2100 cm⁻¹ for the C≡C triple bond stretch are also anticipated.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).

Relevance in Drug Development: Kinase Inhibition

Pyrazine derivatives are of significant interest in drug development due to their established role as "hinge-binding" motifs in kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 2-amino group on the pyrazine ring in this compound can also participate in these hydrogen bonding interactions.

Many kinase inhibitors containing a pyrazine scaffold target signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. These pathways regulate cell proliferation, survival, and apoptosis.

The ethynyl group of this compound provides a versatile handle for further chemical modifications through reactions like Sonogashira couplings, click chemistry, or conversion to other functional groups. This allows for the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of potential kinase inhibitors. The bromine atom also offers another site for diversification, for instance, through Suzuki or Buchwald-Hartwig couplings.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Data for 5-Bromo-3-ethynylpyrazin-2-amine and its Precursor

Disclaimer: Publicly available experimental NMR and mass spectrometry data for the terminal alkyne, 5-Bromo-3-ethynylpyrazin-2-amine, are limited. This guide provides comprehensive, experimentally-derived data for its stable, trimethylsilyl (TMS)-protected precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , and includes a standard protocol for its deprotection to yield the target compound.

Overview and Data Summary

This document details the analytical characterization and synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key intermediate in accessing this compound. The data presented has been compiled from publicly available resources and is intended to serve as a technical reference for researchers.

Spectroscopic Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

The following tables summarize the quantitative nuclear magnetic resonance (NMR) and mass spectrometry (MS) data obtained for the TMS-protected precursor.

Table 1: ¹H NMR Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.04 | Singlet (s) | 1H | Pyrazine C6-H |

| 5.14 | Singlet (s) | 2H | Amine (-NH₂) |

| 0.30 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) |

Solvent: CDCl₃, Frequency: 400 MHz.[1][2]

Table 2: Mass Spectrometry Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

| m/z | Ion | Method |

|---|---|---|

| 272.00 | [M+H]⁺ | ESI (positive ion mode) |

Note: Corresponds to the protonated molecule.[1][2]

¹³C NMR Data: No experimental ¹³C NMR data for this specific compound was identified in the searched public sources.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent conversion to the target compound.

Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

This protocol describes a Sonogashira cross-coupling reaction.[1][2]

-

Reagents:

-

3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol)

-

Anhydrous Tetrahydrofuran (THF) (24 mL)

-

Triethylamine (3.3 mL, 24 mmol)

-

Cuprous Iodide (CuI) (151 mg, 0.79 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (catalytic amount)

-

Trimethylsilylacetylene (1.07 mL, 7.50 mmol)

-

-

Procedure:

-

To a solution of 3,5-dibromopyrazin-2-amine in anhydrous THF, sequentially add triethylamine, cuprous iodide, and a catalytic amount of Pd(PPh₃)₂Cl₂.

-

Cool the reaction mixture to -5 °C under an inert nitrogen atmosphere.

-

Slowly add trimethylsilylacetylene dropwise to the cooled mixture.

-

After the addition is complete, allow the system to warm slowly to 0 °C and stir at this temperature for 1.5 hours.

-

Upon reaction completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (5:1, v/v) mixture to afford the product.

-

Proposed Deprotection to Yield this compound

This is a standard, mild protocol for the cleavage of a TMS group from a terminal alkyne.[3][4][5]

-

Reagents:

-

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

-

Procedure:

-

Dissolve the TMS-protected alkyne in methanol (e.g., ~0.1 M concentration).

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture in vacuo.

-

Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected product, this compound.

-

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic and analytical workflows.

References

- 1. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]

- 2. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2 [chemicalbook.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

A Technical Guide to the Physicochemical Profiling of 5-Bromo-3-ethynylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties—solubility and pKa—of the novel heterocyclic compound 5-Bromo-3-ethynylpyrazin-2-amine. Given the absence of publicly available experimental data for this specific molecule, this document focuses on predicted values for structurally similar compounds and outlines comprehensive, standard experimental protocols for their determination. The ionization state and solubility of a compound are critical parameters in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). Pyrazine derivatives, in particular, are prevalent in medicinal chemistry and are components of several FDA-approved drugs.[1][2][3]

Predicted Physicochemical Properties

| Compound | Parameter | Predicted Value | Method | Source |

| 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | pKa | 1.78 ± 0.10 | Computational | ChemicalBook[4] |

| This compound | Solubility | Data not available | - | - |

Note: The pKa value is for a structurally related compound and should be used as an estimation only. The ethynyl group in the target compound, compared to the trimethylsilyl-ethynyl group in the analogue, may slightly alter the electronic properties and thus the pKa. It is imperative that these values are confirmed experimentally.

Experimental Determination Protocols

To ascertain the definitive solubility and pKa of this compound, standardized experimental procedures are required. The following sections detail the methodologies for the shake-flask method for thermodynamic solubility and potentiometric titration for pKa determination.

Thermodynamic Solubility: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system over an extended period to ensure equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). A 5-fold excess over the estimated solubility is recommended.[7]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). The mixtures should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand, enabling the undissolved material to sediment. To separate the saturated solution from the excess solid, the samples are centrifuged at high speed or filtered using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates).[6]

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[9]

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[10][11][12]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[11]

Detailed Protocol:

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent.[10] For sparingly soluble compounds, co-solvents such as methanol or dioxane may be necessary.[13] Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M KCl.[10]

-

Titration: Purge the sample solution with an inert gas (nitrogen or argon) to remove dissolved CO2.[10] While stirring, incrementally add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[10]

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift of <0.01 pH units per minute).[10]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is calculated from the inflection point of the resulting curve. Specialized software can be used for precise calculation.[10]

Visualized Workflows and Relationships

To clarify the experimental logic and the theoretical underpinnings of ionization, the following diagrams are provided.

Caption: Experimental workflow for determining solubility and pKa.

The pKa value is critical as it dictates the charge state of a molecule at a given pH. For an amine-containing compound like this compound, the amino group will be protonated (positively charged) at pH values below its pKa and neutral at pH values above its pKa. This relationship directly impacts solubility, as the charged form is generally more water-soluble than the neutral form.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Quantum Mechanical Investigations of Pyrazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum mechanical investigations of pyrazine derivatives, a class of heterocyclic compounds showing significant promise in medicinal chemistry. Pyrazine and its analogs have garnered considerable attention for their potential as anticancer and antitubercular agents.[1][2] This document outlines the computational and experimental methodologies employed in the study of these molecules, presents key quantitative data from recent research, and visualizes the typical research workflows in this domain.

Introduction to Pyrazine Derivatives in Drug Discovery

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[3] The unique electronic properties of the pyrazine ring, arising from the presence of two electronegative nitrogen atoms, allow for a variety of intermolecular interactions, making it an attractive moiety for drug design.[1] Quantum mechanical studies, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these compounds at the molecular level.

Experimental Protocols

The investigation of pyrazine derivatives typically involves a multi-step process encompassing synthesis, characterization, and biological evaluation.

Synthesis of Pyrazine-1,3,4-oxadiazole Analogs

A common synthetic route for pyrazine-1,3,4-oxadiazole derivatives is a multi-step process that begins with a commercially available pyrazine compound.[1][4]

Step 1: Esterification of Pyrazine-2-carboxylic acid. Pyrazine-2-carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield the corresponding ester.

Step 2: Hydrazide formation. The pyrazine ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to form pyrazine-2-carbohydrazide.

Step 3: Formation of the 1,3,4-oxadiazole ring. The carbohydrazide is then reacted with a substituted aromatic aldehyde in the presence of a suitable oxidizing agent or cyclizing agent to yield the final pyrazine-1,3,4-oxadiazole derivative.

Spectroscopic Characterization

The synthesized compounds are rigorously characterized to confirm their chemical structures. Standard analytical techniques include:[1][5]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition of the final products.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of pyrazine derivatives is frequently assessed using the Microplate Alamar Blue Assay (MABA).[6][7][8] This colorimetric assay provides a rapid and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[6][9]

Protocol Overview:

-

Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard.[6]

-

Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.

-

Inoculation: The prepared bacterial suspension is added to each well containing the test compound.

-

Incubation: The microplate is incubated at 37°C for several days.

-

Addition of Alamar Blue: Alamar Blue reagent is added to each well.

-

Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[6]

Quantum Mechanical Investigation Methods

Computational studies, particularly those based on quantum mechanics, provide invaluable insights into the electronic structure, reactivity, and biological activity of pyrazine derivatives.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to investigate the electronic properties of molecules.[10][11]

Methodology:

-

Geometry Optimization: The 3D structures of the pyrazine derivatives are optimized to their lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[10]

-

Calculation of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[12]

-

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein.[13][14][15]

Protocol Overview:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the pyrazine derivative is generated and optimized using a suitable method (e.g., DFT).

-

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor.

-

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Quantitative Data Summary

The following tables summarize key quantitative data from recent studies on pyrazine derivatives.

Table 1: In Vitro Antitubercular Activity of Pyrazine-1,3,4-Oxadiazole Analogs [16]

| Compound | MIC (µg/mL) | MIC (µM) |

| 2e | 3.13 | 9.39 - 55.75 |

| 2f | 3.13 | 9.39 - 55.75 |

| 2n | 3.13 | 9.39 - 55.75 |

| Isoniazid | - | - |

| Rifampicin | - | - |

Table 2: Molecular Docking Results of Pyrazine-1,3,4-Oxadiazole Analogs against DprE1 Enzyme [16]

| Compound | Binding Affinity (kcal/mol) |

| 2f | -9.0 |

| Isoniazid | -5.3 |

| Rifampicin | -7.9 |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows in the investigation of pyrazine derivatives.

Caption: Experimental and computational workflow for pyrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This is attributed to the pyrazine ring's ability to act as a versatile pharmacophore, influencing the pharmacological properties of the target compounds.[4] This technical guide provides an in-depth overview of the core screening protocols used to evaluate the biological activities of novel pyrazine compounds, complete with detailed experimental methodologies, structured data presentation, and visualizations of key workflows and signaling pathways.

Anticancer Activity Screening

Pyrazine derivatives have shown considerable promise as anticancer agents, primarily by inhibiting key cellular signaling pathways that control cell growth, proliferation, and survival.[1][5] A significant number of these compounds function as kinase inhibitors, targeting enzymes like VEGFR-2, c-Met, PI3Kα, and FGFR, which are often dysregulated in cancer.[1][5][6][7][8][9]

Experimental Workflow: In Vitro Anticancer Screening

The typical workflow for assessing the cytotoxic potential of novel pyrazine compounds against cancer cell lines is initiated with a cell viability assay, such as the MTT assay.

Caption: General workflow for MTT-based cytotoxicity screening of pyrazine compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Novel pyrazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[10][13]

-

Compound Treatment: Prepare serial dilutions of the pyrazine compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (solvent-treated cells) and an untreated control.[10]

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14] Viable cells will metabolize the MTT, forming visible purple formazan crystals.[10]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking on an orbital shaker.[11]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity of Pyrazine Derivatives

The cytotoxic effects of novel pyrazine compounds are typically summarized by their IC₅₀ values against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazolo[4,3-a]pyrazine | 17l | A549 (Lung) | 0.98 | [7] |

| 17l | MCF-7 (Breast) | 1.05 | [7] | |

| 17l | HeLa (Cervical) | 1.28 | [7] | |

| Imidazo[1,2-a]pyrazine | 14c | A549 (Lung) | 6.39 | [6] |

| 14c | PC-3 (Prostate) | 7.95 | [6] | |

| 14c | MCF-7 (Breast) | 8.87 | [6] | |

| Pyrazolo[3,4-b]pyrazine | 25j | MCF-7 (Breast) | 10.7 | [15] |

| Pyrazoline | 11 | U251 (Glioblastoma) | 11.9 | [16] |

| 11 | AsPC-1 (Pancreatic) | 16.8 | [16] |

Signaling Pathway: PI3K/Akt Inhibition by Pyrazine Derivatives

Many pyrazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazine-based kinase inhibitor.

Antimicrobial Activity Screening

Pyrazine derivatives have also been investigated for their antibacterial and antifungal activities.[17][18] Screening for antimicrobial properties is essential for identifying new agents to combat infectious diseases and growing antibiotic resistance.

Experimental Workflow: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.

Caption: Workflow for the agar well diffusion method for antimicrobial screening.

Experimental Protocol: Agar Well Diffusion Assay

This method assesses the ability of a compound to inhibit the growth of a microorganism by measuring the diameter of the zone of inhibition around a well containing the test substance.[19][20][21]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer (6-8 mm diameter)

-

Test pyrazine compounds at known concentrations

-

Positive control (standard antibiotic, e.g., Ampicillin)

-

Negative control (solvent, e.g., DMSO)[21]

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.[22]

-

Inoculation: Once the agar has solidified, uniformly spread a standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[19][20]

-

Well Preparation: Aseptically punch wells of 6 to 8 mm in diameter into the agar surface using a sterile cork borer.[20]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test pyrazine compound solution, positive control, and negative control into separate wells.[20][22]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19][22]

-

Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

-

Interpretation: The diameter of the inhibition zone correlates with the antimicrobial activity of the compound. For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) can be determined using methods like microbroth dilution.[23]

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

Results are often presented as the diameter of the zone of inhibition or as MIC values, which represent the lowest concentration of the compound that inhibits visible microbial growth.[22]

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | 2e | S. aureus | 32 | [23] |

| 2e | E. coli | 16 | [23] | |

| 1f | E. coli | 32 | [23] | |

| 1i | E. coli | 16 | [23] | |

| Thiazoline-Pyrazine | 11 | S. aureus | 6.25 | [18] |

| 12 | S. aureus | 6.25 | [18] | |

| 40 | S. aureus | 6.25 | [18] |

Anti-inflammatory Activity Screening

Pyrazine derivatives have been evaluated for their potential to mitigate inflammatory responses.[15][24][25] Their mechanisms often involve the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, or the modulation of pathways such as NF-κB.[24][26]

Experimental Workflow: In Vitro Anti-inflammatory Assay

A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to screen for compounds that can inhibit the production of inflammatory mediators like nitric oxide.

Caption: Workflow for screening anti-inflammatory activity via nitric oxide inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the accumulation of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.[26] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Culture medium

-

LPS (Lipopolysaccharide)

-

Test pyrazine compounds

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[13]

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Culture: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[13][26]

-

Treatment: Pre-treat the cells with various concentrations of the pyrazine compounds for 1-2 hours.[13][26]

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[26]

-

Griess Assay:

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.[26]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

Cytotoxicity Check: It is crucial to perform a concurrent MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[13][26]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy can be presented as the percentage of inhibition of an inflammatory mediator or as an IC₅₀ value.

| Compound Class | Compound | Assay | Activity | Concentration | Reference |

| Paeonol-Pyrazine Hybrid | 37 | LPS-induced NO inhibition in RAW264.7 cells | 56.32% Inhibition | 20 µM | [3] |

| Pyrazolo[3,4-b]pyrazine | 15 | Carrageenan-induced rat paw edema | 44.44% Inhibition | 28 µM/kg | [15] |

| 29 | Carrageenan-induced rat paw edema | 33.33% Inhibition | 28 µM/kg | [15] |

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a primary regulator of inflammatory responses. Its inhibition prevents the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory signaling pathway by a pyrazine compound.

Conclusion

The screening of novel pyrazine compounds for biological activity is a critical step in the drug discovery pipeline. The methodologies outlined in this guide—the MTT assay for anticancer screening, the agar well diffusion method for antimicrobial evaluation, and in vitro macrophage-based assays for anti-inflammatory potential—represent robust, well-established primary screening techniques. The diverse biological activities demonstrated by various pyrazine scaffolds underscore their importance as a privileged structure in medicinal chemistry, warranting continued exploration and development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides | MDPI [mdpi.com]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistnotes.com [chemistnotes.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. botanyjournals.com [botanyjournals.com]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]

- 24. ieasrj.com [ieasrj.com]

- 25. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Technical Whitepaper: Identifying Potential Therapeutic Targets for 5-Bromo-3-ethynylpyrazin-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant compounds, particularly in oncology. Its derivatives have demonstrated potent inhibitory activity against a range of key signaling proteins. This document explores the potential therapeutic targets for derivatives of 5-Bromo-3-ethynylpyrazin-2-amine, a specific and versatile chemical building block. Based on extensive analysis of structurally related compounds, this guide posits that protein kinases are the most promising target class for this series. We consolidate existing data on analogous pyrazine-based inhibitors, detail relevant experimental methodologies, and visualize the associated signaling pathways to provide a foundational resource for drug discovery programs centered on this scaffold.

Introduction: The Pyrazine Scaffold in Drug Discovery

The this compound core is a versatile starting material for chemical synthesis, combining a halogen atom suitable for cross-coupling reactions and an ethynyl group for further functionalization[1]. While direct biological activity data for this specific compound is not extensively published, the broader class of pyrazine derivatives is well-documented for its therapeutic applications, especially as anticancer agents[2]. A significant body of research has identified various pyrazine-containing molecules as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer[2][3]. Therefore, this guide will focus on protein kinases as the primary potential therapeutic targets for novel derivatives of this compound.

Primary Target Class: Protein Kinases

Protein kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many cancers, making them a major class of therapeutic targets. Numerous pyrazine-based small molecules have been developed as kinase inhibitors, targeting enzymes involved in proliferation, survival, and angiogenesis[3][4].

Potential Tyrosine Kinase Targets: AXL and TRKA

Receptor tyrosine kinases (RTKs) are key targets in cancer therapy. Research into pyrazine-2-carboxamide derivatives, which are structurally related to the this compound scaffold, has demonstrated inhibitory activity against several RTKs. Specifically, AXL and TRKA have been identified as potential targets.[5]

-

AXL Receptor Tyrosine Kinase: AXL is implicated in tumor growth, metastasis, and therapeutic resistance. Inhibition of AXL is a promising strategy for overcoming drug resistance in various cancers.

-

Tyrosine Kinase Receptor A (TRKA): TRKA is the high-affinity receptor for nerve growth factor (NGF) and is a known oncogenic driver in certain cancers when genetically altered (e.g., through gene fusions).

Potential Serine/Threonine Kinase Targets: CDK9

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation and transcription. CDK9, in particular, regulates transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology. Imadazo[1,2-a]pyrazine derivatives have shown potent CDK9 inhibitory activity[3].

Quantitative Data Summary

The following tables summarize the inhibitory activity of various pyrazine derivatives against their identified kinase targets, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Table 1: Tyrosine Kinase Inhibition by Pyrazine-2-Carboxamide Derivatives Data extracted from a study assessing inhibition at a 10 µM compound concentration.[5]

| Compound ID | Structure (Core) | Target Kinase | % Inhibition |

| Compound 3 | 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL | 21% |

| Compound 4 | 3-amino-N-phenylpyrazine-2-carboxamide | AXL | 41% |

| Compound 4 | 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34% |

Table 2: CDK9 Inhibition by Imadazo[1,2-a]pyrazine Derivatives [3]

| Compound ID | Structure (Core) | Target Kinase | IC50 (µM) |

| Compound 3c | Imadazo[1,2-a]pyrazine with pyridin-4-yl and benzyl substitutions | CDK9 | 0.16 |

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and the experimental processes used to identify inhibitors is crucial for understanding the therapeutic rationale and development pipeline.

AXL Signaling Pathway

The following diagram illustrates the AXL receptor tyrosine kinase signaling pathway, which promotes cell survival, proliferation, and migration.

References

The Anticancer Potential of 5-Bromo-3-ethynylpyrazin-2-amine: An Undeveloped Avenue in Oncology Research

Despite the significant interest in pyrazine derivatives as a source of novel anticancer agents, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of research into the specific anticancer properties of 5-Bromo-3-ethynylpyrazin-2-amine. While this compound is commercially available and has been utilized as a building block in synthetic chemistry, its biological activity, particularly in the context of cancer, remains largely unexplored in the public domain.

The pyrazine scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives showing promising activity against a range of cancer cell lines. The incorporation of a bromine atom and an ethynyl group, as seen in this compound, offers intriguing possibilities for molecular interactions with biological targets. Halogen bonds, particularly from bromine, can play a significant role in ligand-protein binding, while the ethynyl group provides a rigid linker and potential for further chemical modification or covalent interactions.

General studies on related bromo-pyrazine derivatives have hinted at their potential as anticancer agents. For instance, certain pyrazino-imidazolinone derivatives containing a bromo-pyrazine moiety have been shown to induce apoptosis in cancer cells through caspase activation. Furthermore, patent literature has described various bromo-pyrazine compounds as inhibitors of critical cell signaling proteins like Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

However, the direct evaluation of this compound for cytotoxicity, its mechanism of action, and the signaling pathways it may modulate has not been reported. Consequently, there is no quantitative data, such as IC50 values against cancer cell lines, nor are there established experimental protocols for its biological assessment.

The synthesis of this compound and its precursors is documented in chemical literature and supplier databases. The primary route involves a Sonogashira coupling reaction, a standard method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Below is a generalized workflow for a potential, yet currently hypothetical, investigation into the anticancer properties of this compound, based on standard oncological research practices.

Hypothetical Research Workflow

Caption: A conceptual workflow for the initial investigation of the anticancer properties of a novel compound.

A Technical Guide to the Predicted Collision Cross Section of Pyrazine Derivatives for Drug Discovery and Research

Abstract

The convergence of ion mobility-mass spectrometry (IMS-MS) and advanced computational modeling has introduced Collision Cross Section (CCS) as a critical parameter for the structural characterization of small molecules. For researchers in drug development, particularly those working with heterocyclic compounds like pyrazine derivatives, leveraging predicted CCS values offers a powerful, high-throughput method to enhance compound identification and accelerate discovery pipelines. This technical guide provides an in-depth overview of the methodologies for predicting CCS values, details the experimental protocols for their measurement, and outlines a practical workflow for applying these predictions to novel pyrazine derivatives. By summarizing key data and illustrating complex workflows, this document serves as a vital resource for scientists aiming to integrate predictive CCS into their research.

The Role of Collision Cross Section in Modern Analytical Chemistry

Collision Cross Section (CCS) is a physicochemical property that represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field. This parameter is a function of the ion's size, shape, and charge distribution. The advent of commercial ion mobility-mass spectrometry (IMS-MS) instruments has made CCS a readily measurable parameter, providing an analytical dimension orthogonal to traditional liquid chromatography and mass spectrometry techniques. The high reproducibility and characteristic nature of CCS values make them invaluable for increasing confidence in compound identification, differentiating between isomers, and building more robust analytical libraries.

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. As researchers synthesize and evaluate novel pyrazine derivatives, the ability to accurately predict their CCS values in silico can significantly streamline the process of structural elucidation and confirmation.

Methodologies for CCS Determination and Prediction

CCS values can be determined through direct experimental measurement or predicted using computational methods. While experimental measurement is the gold standard, predictive methods offer a rapid, cost-effective alternative for screening large compound libraries or identifying unknown molecules.

Experimental CCS Measurement

The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IMS-MS). Two of the most common types of ion mobility separation are Drift Tube Ion Mobility Spectrometry (DTIMS), considered the gold standard for its direct measurement capabilities, and Traveling Wave Ion Mobility Spectrometry (TWIMS), which is widely used for its high resolution and compatibility with modern mass spectrometers.

Detailed Protocol: Experimental CCS Measurement using TWIMS-MS

-

Sample Preparation : Dissolve the pyrazine derivative standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Instrument Calibration : Calibrate the TWIMS device using a well-characterized calibration mixture (e.g., Agilent Tune Mix, Major Mix) covering a range of m/z and drift times. The calibrants have known CCS values, which are used to create a calibration curve that correlates an ion's drift time with its CCS value.

-

Infusion and Ionization : Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump. Use electrospray ionization (ESI) in either positive or negative mode to generate ions of the pyrazine derivative (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Ion Mobility Separation : The generated ions are pulsed into the traveling wave ion mobility cell. Here, they are propelled by a series of voltage waves through a buffer gas (typically nitrogen). Ions are separated based on their mobility; smaller, more compact ions travel faster than larger, more extended ones.

-

Mass Analysis : Following separation in the IMS cell, ions enter the time-of-flight (ToF) mass analyzer to determine their mass-to-charge ratio (m/z).

-

Data Processing : The instrument software records the drift time and m/z for each ion. Using the previously generated calibration curve, the software calculates the experimental CCS value (TWCCSN2) for the target pyrazine derivative ion.

Caption: Workflow for experimental CCS determination using TWIMS-MS.

Predictive CCS Modeling

The limitations of experimental approaches—namely the need for pure standards and instrument time—have driven the development of in silico prediction methods. Machine learning (ML) has emerged as the most powerful and widely adopted technique for high-throughput CCS prediction. These models learn the complex relationship between a molecule's structure and its resulting CCS value from large datasets of experimentally measured compounds.

The general workflow involves training a regression model using molecular descriptors or fingerprints as input features and the experimental CCS value as the target output. Common ML algorithms employed for this task include Support Vector Regression (SVR), Random Forest (RF), Gradient Boosting Machines (GBM), and Artificial Neural Networks (ANNs). The accuracy of these models is highly dependent on the size, diversity, and quality of the training dataset.

A Guide to Machine Learning-Based CCS Prediction

Building or utilizing an ML model for CCS prediction follows a structured process, from data curation to model deployment and application. For researchers working with pyrazine derivatives, understanding this workflow is key to leveraging predictive tools effectively.

Detailed Protocol: Machine Learning-Based CCS Prediction Workflow

-

Data Acquisition and Curation :

-

Assemble a large and diverse training dataset of small molecules with high-quality, experimentally measured CCS values. Public databases like METLIN-CCS or in-house libraries are common sources.

-

Ensure the data covers a wide range of chemical space, including various adducts ([M+H]⁺, [M+Na]⁺, etc.), as model performance is adduct-specific.

-

For each molecule, obtain a machine-readable structural representation, such as a SMILES or InChI string.

-

-

Feature Generation (Molecular Descriptors) :

-

From the structural representation, calculate a set of numerical features (descriptors) that encode physicochemical properties. This can include 2D descriptors (e.g., molecular weight, logP, number of rotatable bonds) or 3D conformational information.

-

Alternatively, use molecular fingerprints, which represent the presence or absence of specific structural fragments.

-

-

Model Training :

-

Split the curated dataset into a training set (typically ~80%) and a testing set (~20%).

-

Select a machine learning algorithm (e.g., Random Forest, Gradient Boosting).

-

Train the model by feeding it the molecular descriptors (input) and the corresponding experimental CCS values (output) from the training set. The model learns the mathematical relationship between these two.

-

-

Model Validation and Evaluation :

-

Use the unseen testing set to evaluate the model's predictive performance.

-

Common evaluation metrics include the coefficient of determination (R²) and the Median Relative Error (MRE). State-of-the-art models typically achieve an MRE of 1-3%.

-

-

Prediction for Novel Compounds :

-

For a new pyrazine derivative, calculate the same set of molecular descriptors used to train the model.

-

Input these descriptors into the trained model to generate a predicted CCS value.

-

Caption: Workflow for building and applying a machine learning CCS prediction model.

Performance of Current Prediction Models

Several powerful, publicly accessible CCS prediction tools have been developed, each employing different algorithms and training datasets. Their performance is typically high, making them reliable tools for research. The choice of model may depend on the specific chemical class of interest and the ion adducts being studied.

Table 1: Comparison of Publicly Available CCS Prediction Models

| Model Name | Core Algorithm | Typical Median Relative Error (MRE) | Reference |

|---|---|---|---|

| AllCCS / AllCCS2 | Support Vector Regression (SVR) / Neural Network | ~1.6-2.0% | |

| DeepCCS | Deep Neural Network (DNN) | ~2.7% | |

| CCSP 2.0 | Support Vector Regression (SVR) | ~1.3-1.9% |

| Random Forest Models | Random Forest (RF) | ~2.2% | |

Note: Performance can vary based on the chemical class, adduct type, and validation dataset used.

Application: Predicting CCS for Novel Pyrazine Derivatives

For a drug development professional or a medicinal chemist, the practical application of these predictive tools is to gain structural insights into newly synthesized pyrazine compounds rapidly.

A Practical Workflow for Compound Annotation

When a researcher synthesizes a novel pyrazine derivative, they can confirm its identity by comparing experimental data with theoretical and predicted values. The inclusion of CCS adds a powerful layer of confidence to this process.

Caption: Logic for using predicted CCS to confirm the identity of a novel compound.

Pyrazine Derivatives in Medicine

The structural diversity of pyrazine derivatives has led to their use in a wide array of therapeutics. These compounds represent excellent candidates for CCS prediction to build curated databases that can aid in future drug discovery and metabolomics studies.

Table 2: Examples of Marketed Drugs Containing a Pyrazine Moiety

| Drug Name | Therapeutic Class | Chemical Formula |

|---|---|---|

| Pyrazinamide | Antitubercular Agent | C₅H₅N₃O |

| Bortezomib | Anticancer (Proteasome Inhibitor) | C₁₉H₂₅BN₄O₄ |

| Amiloride | Diuretic | C₆H₈ClN₇O |

| Favipiravir | Antiviral | C₅H₄FN₃O₂ |

| Glipizide | Antidiabetic | C₂₁H₂₇N₅O₄S |

Challenges and Future Outlook

Despite the high accuracy of modern predictive models, challenges remain. Model performance is inherently tied to the structural similarity between the query molecule and the compounds in the training set. For highly novel pyrazine scaffolds, prediction accuracy may decrease. Furthermore, subtle differences in CCS values measured across different IMS-MS platforms can introduce variability.

The future of CCS prediction lies in the expansion of high-quality, publicly available experimental databases. As these training sets grow in size and chemical diversity, the accuracy and applicability of machine learning models will continue to improve. The development of platform-agnostic models and the ability to predict CCS for a wider range of non-canonical ion adducts are active areas of research that will further enhance the utility of this technology.

Conclusion

Predicted Collision Cross Section is a powerful, computationally accessible parameter that provides significant value for the structural characterization of pyrazine derivatives. By integrating machine learning-based prediction tools into their workflows, researchers in drug discovery and analytical science can differentiate isomers, increase the confidence of compound annotations, and ultimately accelerate the pace of their research. This guide provides the foundational knowledge, protocols, and workflows necessary for scientists to effectively harness the power of predicted CCS in their work with this vital class of heterocyclic compounds.

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 3,5-dibromopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] The mild reaction conditions have made it a widely used method in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4][5] Pyrazine derivatives are important structural motifs in many biologically active compounds and functional materials.[6] The introduction of alkynyl moieties onto a pyrazine core via the Sonogashira coupling provides a valuable strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides a detailed protocol and application notes for the Sonogashira coupling of 3,5-dibromopyrazin-2-amine.

Reaction Principle

The Sonogashira coupling of 3,5-dibromopyrazin-2-amine with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The reaction allows for the selective mono- or di-alkynylation of the pyrazine ring, depending on the reaction conditions and stoichiometry of the reagents. The reactivity of the two bromine atoms may differ due to the electronic influence of the amino group.

Data Presentation

Table 1: Typical Reaction Components for Sonogashira Coupling

| Component | Example(s) | Typical Loading/Concentration | Role |

| Aryl Halide | 3,5-dibromopyrazin-2-amine | 1 equivalent | Substrate |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | 1.1 - 2.5 equivalents | Coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.1 - 5 mol% | Primary catalyst |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% | Co-catalyst, activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), K₂CO₃, Cs₂CO₃ | 2 - 5 equivalents or as solvent | Neutralizes HX byproduct, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | 0.1 - 1 M | Reaction medium |

| Ligand (optional) | Triphenylphosphine (PPh₃), Xantphos, SPhos | Varies | Stabilizes and activates the palladium catalyst |

Table 2: General Reaction Parameters for Sonogashira Coupling of Dihaloazines

| Parameter | Typical Range | Notes |

| Temperature | Room temperature to 100 °C | Higher temperatures may be required for less reactive bromides. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalyst and reagents. |

| Pressure | Atmospheric | Typically sufficient. |

Experimental Protocols

This protocol describes a general procedure for the mono-Sonogashira coupling of 3,5-dibromopyrazin-2-amine with a terminal alkyne. For double coupling, the stoichiometry of the alkyne and base should be adjusted accordingly (typically >2 equivalents).

Materials:

-

3,5-dibromopyrazin-2-amine

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyrazin-2-amine (1.0 mmol, 1.0 equiv).

-

Addition of Catalysts and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%). Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).

-

Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes, or by using a freeze-pump-thaw method.

-

Addition of Alkyne: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling of 3,5-dibromopyrazin-2-amine.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Amino-3-Alkynylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-alkynylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science. The synthesis of these compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a versatile and powerful tool for molecular construction.[1] This document provides detailed protocols and application notes for the palladium-catalyzed synthesis of 2-amino-3-alkynylpyridines, primarily focusing on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.

The Sonogashira reaction is a robust method for forming sp-sp² carbon-carbon bonds.[2] The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[1] A highly effective method for synthesizing 2-amino-3-alkynylpyridines involves the reaction of 2-amino-3-bromopyridines with terminal alkynes using a palladium(II) trifluoroacetate [Pd(CF₃COO)₂] catalyst, triphenylphosphine (PPh₃) as a ligand, and copper(I) iodide (CuI) as a co-catalyst.[2][3][4] This methodology has been shown to be operationally convenient, highly efficient, and applicable to a wide range of substrates, affording products in moderate to excellent yields.[3][4]

General Reaction Scheme

The palladium-catalyzed Sonogashira coupling reaction between a 2-amino-3-halopyridine and a terminal alkyne proceeds as follows:

Caption: General scheme of the Sonogashira coupling for 2-amino-3-alkynylpyridine synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-amino-3-alkynylpyridines based on the work of Zhu, et al.[2][4]

Materials:

-

2-amino-3-bromopyridine or its derivatives

-

Terminal alkyne

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas (N₂)

-

Round-bottomed flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Catalyst Preparation: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Solvent Addition: Add 2.0 mL of DMF to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen gas and stir the mixture for 30 minutes at room temperature to form the active catalyst complex.

-

Reagent Addition: To the stirred solution, add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 equivalents). Add 1 mL of Et₃N as the base.

-

Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress using TLC.

-